molecular formula C17H24N2O7 B4004998 1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid

1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid

Cat. No.: B4004998
M. Wt: 368.4 g/mol
InChI Key: QDMQGGUILCSMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound with the molecular formula C17H24N2O7. This compound is known for its unique structure, which includes a pyrrolidine ring and a nitrophenoxy group. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. This intermediate is then reacted with a butyl chain and subsequently with pyrrolidine under controlled conditions. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenoxy group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy group plays a crucial role in binding to these targets, while the pyrrolidine ring enhances the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methyl-2-nitrophenoxy)butyl]piperidine
  • 1-[4-(4-Methyl-2-nitrophenoxy)butyl]piperazine

Uniqueness

1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a nitrophenoxy group. This structure provides distinct chemical properties that are not found in similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

1-[4-(4-methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-13-6-7-15(14(12-13)17(18)19)20-11-5-4-10-16-8-2-3-9-16;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMQGGUILCSMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
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1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
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1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
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1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
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1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
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